Hydroxy Tyrosol-D5
CAS No.:
Cat. No.: VC0213428
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Appearance | Yellow oil |
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Introduction
Chemical Identity and Properties
Hydroxy Tyrosol-D5 (DOPET-d5) is the deuterium-labeled version of hydroxytyrosol, a phenolic compound naturally occurring in olive trees and their leaves. This stable isotope-labeled compound contains five deuterium atoms replacing five hydrogen atoms in the parent hydroxytyrosol molecule . The compound is known by several synonyms in scientific literature and commercial catalogs:
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DOPET-d5
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3,4-Dihydroxyphenethyl alcohol-d5
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3-Hydroxytyrosol-d5
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2-(3,4-Dihydroxyphenyl)ethanol-d5
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Homoprotocatechuyl Alcohol-d5
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β-(3,4-Dihydroxyphenyl)ethanol-d5
The chemical properties of Hydroxy Tyrosol-D5 make it a valuable research tool, particularly for metabolic and pharmacokinetic studies. The table below summarizes its key physicochemical characteristics:
Property | Description |
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Chemical Formula | C₈H₅D₅O₃ |
Molecular Weight | 159.19 g/mol |
Physical Appearance | Yellow oil |
Purity (Commercial) | 98.3% by HPLC; >98% atom D |
CAS Number | 10597-60-1 (unlabeled parent compound) |
Recommended Storage | -20°C |
Solubility | Soluble in methanol, limited water solubility |
The deuteration pattern in Hydroxy Tyrosol-D5 provides distinct analytical advantages, including enhanced stability for mass spectrometric detection and reduced metabolic degradation compared to its non-deuterated counterpart .
Parent Compound: Hydroxytyrosol and Its Biological Significance
To fully understand the importance of Hydroxy Tyrosol-D5, it is essential to examine the biological significance of its parent compound, hydroxytyrosol. Hydroxytyrosol (DOPET) is a phenolic compound derived from olive trees and olive oil with substantial bioactive properties that have garnered significant research interest.
Hydroxytyrosol demonstrates a remarkable range of biological activities, including:
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Potent antioxidant effects through free radical scavenging and metal chelation
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Anti-atherogenic properties that reduce cardiovascular risk factors
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Anti-thrombotic activity that improves blood flow
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Antimicrobial effects against various pathogens
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Anti-inflammatory activity through modulation of inflammatory mediators
The molecular basis for hydroxytyrosol's antioxidant efficiency is attributed to its o-dihydroxyphenyl moiety. It acts primarily as a chain-breaker by donating hydrogen atoms to peroxyl-radicals (ROO- ), replacing these reactive species with the more stable hydroxytyrosol radical . Additionally, hydroxytyrosol enhances endogenous defense systems against oxidative stress by activating various cellular signaling pathways, particularly through the induction of phase II detoxifying enzymes via nuclear factor E2-related factor 2 (Nrf2) activation .
Applications of Deuterium Labeling in Hydroxy Tyrosol-D5
The incorporation of deuterium into hydroxytyrosol creating Hydroxy Tyrosol-D5 serves multiple critical research purposes. The stable heavy isotope labels provide specific advantages that facilitate advanced analytical and biomedical investigations:
Analytical Applications
Hydroxy Tyrosol-D5 functions as an ideal internal standard for quantitative analysis of hydroxytyrosol in various matrices. The deuterium labeling allows for precise measurement by mass spectrometry due to the mass shift while maintaining virtually identical chemical behavior to the unlabeled compound . This characteristic enables researchers to accurately quantify hydroxytyrosol in:
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Biological samples (plasma, urine, tissues)
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Food products, particularly olive oil and its derivatives
For example, when analyzing the total recovery of hydroxytyrosol (HT) and tyrosol (TYR) in urine samples following consumption of different beverages, researchers can employ Hydroxy Tyrosol-D5 as an internal standard to ensure accurate quantification .
Pharmacokinetic Studies
The deuterium atoms in Hydroxy Tyrosol-D5 allow researchers to track the compound's metabolic fate with high specificity. This property is particularly valuable in:
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Determining bioavailability and tissue distribution of hydroxytyrosol
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Identifying metabolic pathways and their relative importance
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Monitoring the compound's elimination kinetics
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Distinguishing between endogenous and exogenous sources of hydroxytyrosol in biological systems
Research has shown that hydroxytyrosol is rapidly absorbed and extensively metabolized, with metabolites including methyl conjugates, sulfates, and glucuronides. Hydroxy Tyrosol-D5 enables researchers to accurately track these transformations while avoiding confusion with endogenously produced compounds .
Metabolism and Bioavailability
Understanding the metabolism and bioavailability of hydroxytyrosol and its deuterated analog is crucial for interpreting research findings. The deuterated form allows researchers to specifically track these processes with high precision.
Absorption and Distribution
Hydroxytyrosol exhibits rapid absorption and distribution characteristics:
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Completely eliminated from blood after approximately 180 minutes
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Distributes to various tissues including muscle, liver, kidney, and brain
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Crosses the blood-brain barrier, reaching brain tissue
The ability of hydroxytyrosol to reach brain tissue has led to investigations of its potential neuroprotective effects, particularly through dopaminergic pathways .
Metabolic Pathways
The metabolism of hydroxytyrosol involves multiple enzyme systems and pathways:
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Phase I metabolism occurs primarily in enterocytes and the liver
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Non-microsomal alcohol and aldehyde dehydrogenases (ALDH) in the cytosol play key roles
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In the brain, hydroxytyrosol forms as a by-product of dopamine and tyramine metabolism
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Monoaminoxidase (MAO) deaminates dopamine to 3,4-dihydroxy-phenylacetaldehyde (DOPAL)
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DOPAL can be reduced to hydroxytyrosol by aldehyde/aldose reductase (ALR)
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Ethanol consumption may increase circulating hydroxytyrosol by blocking enzymes involved in its metabolism
Phase II metabolism involves several enzyme systems:
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Sulphotransferases (SULT)
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Uridine 5′-diphosphoglucuronosyl transferases (UGT)
The main metabolites detected in biological samples include:
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O-methylated forms: homovanillic acid (HVA) and homovanillyl alcohol (HVAlc)
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Hydroxytyrosol sulphate (main circulating metabolite in rats)
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Hydroxytyrosol-sulphate and hydroxytyrosol 1-acetate-4′-O-sulphate (main metabolites in humans)
Urinary Excretion
Urinary excretion provides valuable insights into the bioavailability and metabolism of hydroxytyrosol and its deuterated analog:
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Total hydroxytyrosol recovery in urine correlates strongly with acute intake (rho~0.63)
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Moderate correlation with habitual intake (rho~0.47)
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Excretion levels correlate with major food sources, particularly wine (rho=0.41-0.58) and olive oil (rho=0.25-0.44)
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24-hour urinary excretion of combined tyrosol and hydroxytyrosol serves as a biomarker for total tyrosol intake
Studies utilizing Hydroxy Tyrosol-D5 have helped establish these correlations by providing precise quantification methods for metabolites in urine samples.
Research Applications and Findings
Hydroxy Tyrosol-D5 has enabled significant research advances in several areas, particularly in tracking the metabolism, distribution, and biological effects of hydroxytyrosol.
Biomarker Development
Research utilizing Hydroxy Tyrosol-D5 has contributed to establishing reliable biomarkers for olive oil consumption and dietary polyphenol intake:
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Validation of urinary hydroxytyrosol and tyrosol as biomarkers of olive oil consumption
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Development of sensitive analytical methods using UHPLC-MS with Hydroxy Tyrosol-D5 as internal standard
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Establishment of detection limits as low as 0.035 ng/mL and quantification limits of 0.108 ng/mL
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Correlation analysis between dietary intake of tyrosols and their urinary excretion
These advances allow researchers to objectively assess compliance in intervention studies and validate self-reported dietary intake in epidemiological research.
Fermentation Studies
Hydroxy Tyrosol-D5 has facilitated precise measurement in studies investigating hydroxytyrosol production during fermentation processes:
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Quantification of hydroxytyrosol formation during alcoholic fermentation
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Assessment of the influence of yeast assimilable nitrogen (YAN) and glucose content on hydroxytyrosol production
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Comparison between wild-type and metabolically engineered yeast strains in hydroxytyrosol synthesis
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Establishment of optimal fermentation conditions for maximum hydroxytyrosol yield
These studies have revealed that lower YAN concentrations (210 mg/L vs. 300 mg/L) and higher sugar content (240 g/L vs. 100 g/L) significantly increase hydroxytyrosol production during fermentation .
Clinical Applications
The deuterated standard has enabled precise quantification in clinical studies investigating:
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Hydroxytyrosol supplementation in stroke management, showing potential benefits at 15 mg daily doses
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Effects on oxidative stress markers in various clinical populations
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Proteomic changes following hydroxytyrosol supplementation
Analytical Methods for Hydroxy Tyrosol-D5
Accurate detection and quantification of Hydroxy Tyrosol-D5 and its parent compound require sophisticated analytical techniques. The following methods have been validated and employed in research:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS represents the gold standard for hydroxytyrosol and Hydroxy Tyrosol-D5 analysis:
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UHPLC-MS with detection limits as low as 0.035 ng/mL
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Multiple Reaction Monitoring (MRM) for enhanced specificity
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Precision with standard deviation <5% at concentrations between 0.1-1 ng/mL
Typical LC-MS parameters include:
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C18 reversed-phase columns (particle size 10 μm, length 300 mm, diameter 3.9 mm)
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Column temperature of 30°C
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Gradient elution with acetonitrile and water (with 0.1% acetic acid)
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Flow rates of 1 mL/min
HPLC Method Validation
Validation parameters for Hydroxy Tyrosol-D5 analysis typically include:
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Linearity with correlation coefficients (r²) exceeding 0.999
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Limits of detection (LOD) and quantification (LOQ) in the ng/mL range
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Precision evaluation at multiple concentrations over multiple days
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Repeatability assessment during a single work session
These validated methods ensure reliable quantification of hydroxytyrosol in various matrices, critical for both research and potential regulatory applications.
Future Research Directions
The continuous development of Hydroxy Tyrosol-D5 applications suggests several promising research directions:
Advanced Metabolic Profiling
Future research may focus on:
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More comprehensive mapping of hydroxytyrosol metabolites using Hydroxy Tyrosol-D5
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Investigation of tissue-specific metabolism and distribution
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Interindividual variability in hydroxytyrosol metabolism
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Effects of genetic polymorphisms on hydroxytyrosol pharmacokinetics
Therapeutic Applications
Potential therapeutic applications warranting further investigation include:
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Development of deuterated hydroxytyrosol derivatives with enhanced pharmacokinetic properties
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Investigation of neurological applications, particularly in Parkinson's disease and stroke
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Cardiovascular protection mechanisms and optimal dosing regimens
Analytical Advancements
Future analytical directions may include:
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Development of multiplexed assays for simultaneous quantification of multiple olive oil phenolics
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Incorporation of Hydroxy Tyrosol-D5 in metabolomics platforms
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Enhanced sensitivity methods for non-invasive monitoring (e.g., saliva or sweat analysis)
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